molecular formula C7H8N4 B12277793 2-Hydrazinyl-4-methylnicotinonitrile

2-Hydrazinyl-4-methylnicotinonitrile

Cat. No.: B12277793
M. Wt: 148.17 g/mol
InChI Key: OPADECXQFXTBQO-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile,2-hydrazino-4-methyl-(9CI): is a chemical compound with the molecular formula C7H8N4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarbonitrile,2-hydrazino-4-methyl-(9CI) typically involves the reaction of 3-pyridinecarbonitrile with hydrazine and a methylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-Pyridinecarbonitrile,2-hydrazino-4-methyl-(9CI) is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

Biology: In biological research, this compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile,2-hydrazino-4-methyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

    3-Pyridinecarbonitrile: A simpler derivative without the hydrazino and methyl groups.

    2-Hydrazinopyridine: Contains the hydrazino group but lacks the nitrile and methyl groups.

    4-Methylpyridine: Contains the methyl group but lacks the nitrile and hydrazino groups.

Uniqueness: 3-Pyridinecarbonitrile,2-hydrazino-4-methyl-(9CI) is unique due to the presence of both the hydrazino and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

2-hydrazinyl-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C7H8N4/c1-5-2-3-10-7(11-9)6(5)4-8/h2-3H,9H2,1H3,(H,10,11)

InChI Key

OPADECXQFXTBQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)NN)C#N

Origin of Product

United States

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